molecular formula C17H12BrN3O2S2 B11308551 6-bromo-3-methyl-N-[3-(5-methylthiophen-2-yl)-1,2,4-thiadiazol-5-yl]-1-benzofuran-2-carboxamide

6-bromo-3-methyl-N-[3-(5-methylthiophen-2-yl)-1,2,4-thiadiazol-5-yl]-1-benzofuran-2-carboxamide

Cat. No.: B11308551
M. Wt: 434.3 g/mol
InChI Key: RUTFBMLDJFEHJK-UHFFFAOYSA-N
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Description

6-bromo-3-methyl-N-[3-(5-methylthiophen-2-yl)-1,2,4-thiadiazol-5-yl]-1-benzofuran-2-carboxamide is a complex organic compound that features a benzofuran core substituted with a bromine atom, a methyl group, and a carboxamide group linked to a thiadiazole ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6-bromo-3-methyl-N-[3-(5-methylthiophen-2-yl)-1,2,4-thiadiazol-5-yl]-1-benzofuran-2-carboxamide typically involves multiple steps, starting from commercially available precursorsThe thiadiazole ring is then introduced via a cyclization reaction involving thiourea and an appropriate halogenated precursor .

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and minimize costs. This could include the use of continuous flow reactors for bromination and amide coupling steps, as well as the development of efficient purification methods to isolate the final product .

Chemical Reactions Analysis

Types of Reactions

6-bromo-3-methyl-N-[3-(5-methylthiophen-2-yl)-1,2,4-thiadiazol-5-yl]-1-benzofuran-2-carboxamide can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the thiadiazole ring can yield sulfoxides or sulfones, while substitution of the bromine atom can introduce various functional groups .

Scientific Research Applications

Mechanism of Action

The mechanism of action of 6-bromo-3-methyl-N-[3-(5-methylthiophen-2-yl)-1,2,4-thiadiazol-5-yl]-1-benzofuran-2-carboxamide is not fully understood, but it is believed to involve interactions with specific molecular targets. The thiadiazole ring and benzofuran core may interact with enzymes or receptors, modulating their activity and leading to various biological effects. Further research is needed to elucidate the exact pathways and targets involved .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

6-bromo-3-methyl-N-[3-(5-methylthiophen-2-yl)-1,2,4-thiadiazol-5-yl]-1-benzofuran-2-carboxamide is unique due to its combination of a benzofuran core, a thiadiazole ring, and a bromine atom. This combination of structural features may confer unique properties and reactivity, making it a valuable compound for various applications .

Properties

Molecular Formula

C17H12BrN3O2S2

Molecular Weight

434.3 g/mol

IUPAC Name

6-bromo-3-methyl-N-[3-(5-methylthiophen-2-yl)-1,2,4-thiadiazol-5-yl]-1-benzofuran-2-carboxamide

InChI

InChI=1S/C17H12BrN3O2S2/c1-8-3-6-13(24-8)15-19-17(25-21-15)20-16(22)14-9(2)11-5-4-10(18)7-12(11)23-14/h3-7H,1-2H3,(H,19,20,21,22)

InChI Key

RUTFBMLDJFEHJK-UHFFFAOYSA-N

Canonical SMILES

CC1=CC=C(S1)C2=NSC(=N2)NC(=O)C3=C(C4=C(O3)C=C(C=C4)Br)C

Origin of Product

United States

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